3-(Furan-3-yl)-2,2-dimethylpropanal
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Overview
Description
3-(Furan-3-yl)-2,2-dimethylpropanal is an organic compound that features a furan ring attached to a propanal group with two methyl substituents at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate aldehydes under controlled conditions. For example, the reaction of furan-3-carboxaldehyde with isobutyraldehyde in the presence of a catalyst can yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(Furan-3-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(Furan-3-yl)-2,2-dimethylpropanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-3-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals, polymers, and resins
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2,2-dimethylpropanal: Similar structure but with the furan ring attached at the 2-position.
3-(Furan-3-yl)propanal: Lacks the two methyl groups at the second carbon.
3-(Furan-3-yl)-2-methylpropanal: Contains only one methyl group at the second carbon.
Uniqueness
3-(Furan-3-yl)-2,2-dimethylpropanal is unique due to the presence of two methyl groups at the second carbon, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(furan-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H12O2/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HQSYKUABDSZEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC=C1)C=O |
Origin of Product |
United States |
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